Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro-substituted phenyl ring and a hydroxypropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active hydroxypropanoic acid.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-Fluoro-3-methylphenyl)-2-propenoate
- 3-(2-Fluoro-3-methylphenyl)propanal
- 2-Fluoro-3-methylphenylboronic acid
Uniqueness
Ethyl 3-(2-Fluoro-3-methylphenyl)-3-hydroxypropanoate is unique due to its specific combination of a fluoro-substituted phenyl ring and a hydroxypropanoate ester group. This combination imparts distinct chemical properties and reactivity patterns that are not observed in similar compounds.
Properties
Molecular Formula |
C12H15FO3 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-3-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO3/c1-3-16-11(15)7-10(14)9-6-4-5-8(2)12(9)13/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
PARYQDVEKOFQGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1F)C)O |
Origin of Product |
United States |
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